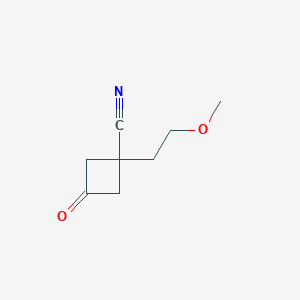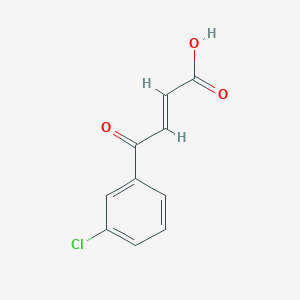
4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a chlorophenyl group, a butenoic acid moiety, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by acid hydrolysis to yield the desired product. The reaction conditions often require refluxing the mixture in ethanol for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated control systems can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, the ketone group can form covalent bonds with nucleophilic residues in enzymes, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3’-bromophenyl)-4-oxo-2-butenoic acid: Similar structure with a bromine atom instead of chlorine.
(E)-4-(3’-fluorophenyl)-4-oxo-2-butenoic acid: Similar structure with a fluorine atom instead of chlorine.
(E)-4-(3’-methylphenyl)-4-oxo-2-butenoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity, polarity, and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.
Propriétés
Numéro CAS |
191014-74-1; 191015-04-0 |
|---|---|
Formule moléculaire |
C10H7ClO3 |
Poids moléculaire |
210.61 |
Nom IUPAC |
(E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4+ |
Clé InChI |
CAGNWJGEYYHSDK-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




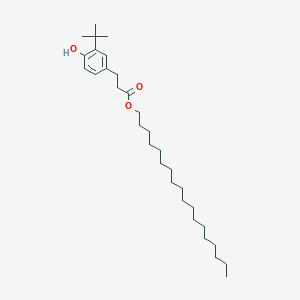


![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)
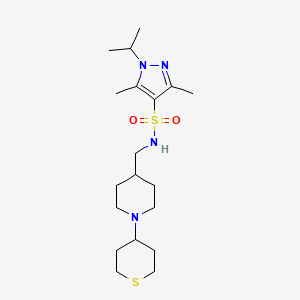
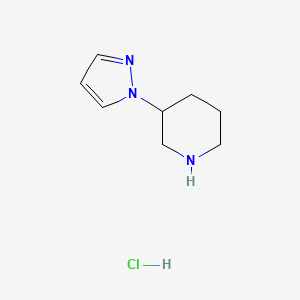
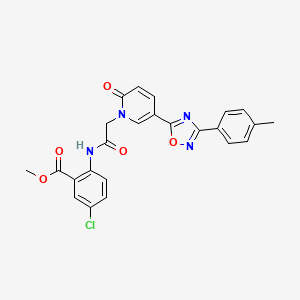
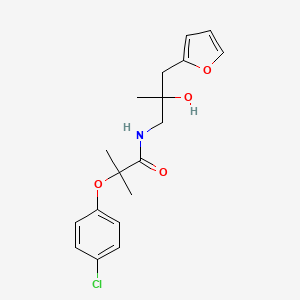
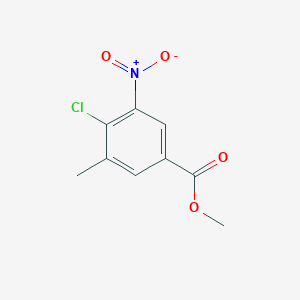

![3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
